(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride
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Overview
Description
(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a cyclohexane ring substituted with a pyrazin-2-yloxy group and an amine group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride typically involves the following steps:
Formation of the pyrazin-2-yloxy group: This can be achieved by reacting pyrazine with an appropriate alkylating agent under basic conditions.
Cyclohexane ring formation: The cyclohexane ring can be synthesized through a series of cyclization reactions starting from simple aliphatic precursors.
Introduction of the amine group: The amine group can be introduced via reductive amination or other suitable amination reactions.
Formation of the dihydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or ketones.
Reduction: May yield amines or alcohols.
Substitution: May yield various substituted derivatives with different functional groups.
Scientific Research Applications
(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: For studying the compound’s effects on various biological systems and its potential therapeutic uses.
Industrial Chemistry: As an intermediate in the synthesis of other valuable chemicals or materials.
Biology: For investigating the compound’s interactions with biological macromolecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to receptors or enzymes: Modulating their activity and influencing downstream signaling pathways.
Inhibiting or activating specific proteins: Affecting cellular processes such as metabolism, proliferation, or apoptosis.
Interacting with nucleic acids: Influencing gene expression or DNA replication.
Comparison with Similar Compounds
Similar Compounds
Pyrazine derivatives: Compounds with similar pyrazine moieties, such as pyrazinamide or pyrazinecarboxamide.
Cyclohexane derivatives: Compounds with similar cyclohexane rings, such as cyclohexanamine or cyclohexanol.
Uniqueness
(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-pyrazin-2-yloxycyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10;;/h5-9H,1-4,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORYEVZUZLJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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